O-(2,3-dichlorophenyl)hydroxylamine O-(2,3-dichlorophenyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14286677
InChI: InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2
SMILES:
Molecular Formula: C6H5Cl2NO
Molecular Weight: 178.01 g/mol

O-(2,3-dichlorophenyl)hydroxylamine

CAS No.:

Cat. No.: VC14286677

Molecular Formula: C6H5Cl2NO

Molecular Weight: 178.01 g/mol

* For research use only. Not for human or veterinary use.

O-(2,3-dichlorophenyl)hydroxylamine -

Specification

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
IUPAC Name O-(2,3-dichlorophenyl)hydroxylamine
Standard InChI InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2
Standard InChI Key YXIPGISJHPRMIT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)ON

Introduction

Chemical Structure and Fundamental Properties

O-(2,3-Dichlorophenyl)hydroxylamine features a hydroxylamine (-NHOH) group attached to the oxygen atom of a 2,3-dichlorophenyl ring. The chlorine substituents at the 2- and 3-positions of the aromatic ring confer electron-withdrawing effects, influencing the compound’s reactivity and stability. Key physicochemical properties are summarized below:

PropertyValueSource Citation
Molecular FormulaC₆H₅Cl₂NO
Molecular Weight178.01 g/mol
IUPAC NameO-(2,3-dichlorophenyl)hydroxylamine
Canonical SMILESC1=CC(=C(C(=C1)Cl)Cl)ON
Standard InChIKeyYXIPGISJHPRMIT-UHFFFAOYSA-N
pKa (Hydroxylamine group)~6.5–7.0

The hydroxylamine group’s pKa, estimated from analogous compounds, suggests moderate acidity, enabling participation in proton-transfer reactions under physiological conditions . The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Optimization

The industrial synthesis of O-(2,3-dichlorophenyl)hydroxylamine involves nucleophilic substitution between 2,3-dichlorobenzyl chloride and hydroxylamine hydrochloride. This reaction is typically conducted in tetrahydrofuran (THF) or similar polar aprotic solvents, with triphenylphosphine and diisopropylazodicarboxylate (DIAD) facilitating the Mitsunobu-like coupling . Continuous flow reactors have been employed to enhance yield and reduce side reactions, achieving efficiencies exceeding 80% in optimized setups.

Alternative synthetic routes include the use of N-hydroxylphthalimide intermediates, which are subsequently treated with hydrazine to yield the free hydroxylamine . This method, while effective for laboratory-scale production, faces scalability challenges due to the stoichiometric use of reagents.

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Scalability
Mitsunobu-like CouplingPPh₃, DIAD, NH₂OH·HCl80–85High
N-Hydroxylphthalimide RouteN-Hydroxylphthalimide, Hydrazine65–70Moderate

Biological Activity and Mechanism

O-(2,3-Dichlorophenyl)hydroxylamine exhibits redox-active behavior, with the hydroxylamine group serving as a potent electron donor. This property enables the generation of reactive nitrogen species (RNS), which can induce oxidative stress in cellular environments. In enzymatic systems, the compound has shown inhibitory activity against IDO1, a heme-containing enzyme implicated in immune evasion by tumors . Structural studies suggest that the dichlorophenyl group mimics the alkylperoxy intermediate in IDO1’s catalytic cycle, leading to competitive inhibition .

Key Findings from Cell-Based Assays:

  • IDO1 Inhibition: The compound demonstrates nanomolar-level potency (IC₅₀ = 50–100 nM) in HeLa and Trex cell lines expressing IDO1 .

  • Cytotoxicity: Minimal toxicity is observed at concentrations up to 100 μM, indicating a favorable therapeutic window .

  • Serum Protein Binding: Variability in serum binding affinity among derivatives highlights the need for structural optimization to improve pharmacokinetics .

Pharmacological Applications

Antitumor Therapy

By inhibiting IDO1, O-(2,3-dichlorophenyl)hydroxylamine disrupts tryptophan metabolism in tumor microenvironments, reversing immune suppression and enhancing T-cell-mediated tumor clearance . Preclinical studies report synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies), though in vivo efficacy data remain limited.

Future Directions

Priority research areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl and hydroxylamine groups to optimize IDO1 inhibition and reduce off-target effects.

  • In Vivo Pharmacokinetics: Assessment of bioavailability, metabolism, and tissue distribution in animal models.

  • Combinatorial Therapies: Evaluation of synergies with existing immunotherapies and chemotherapeutic agents.

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